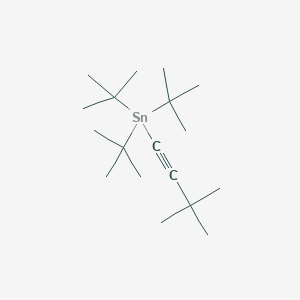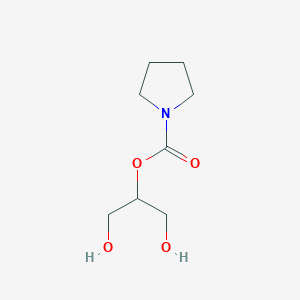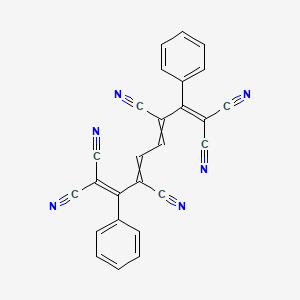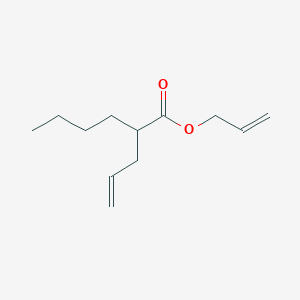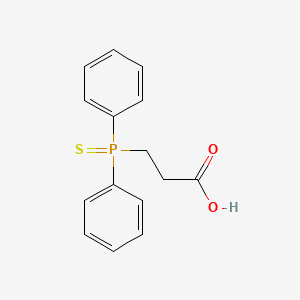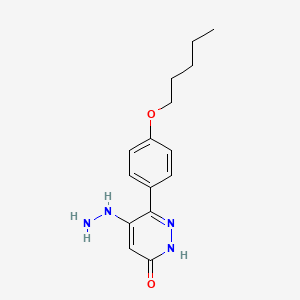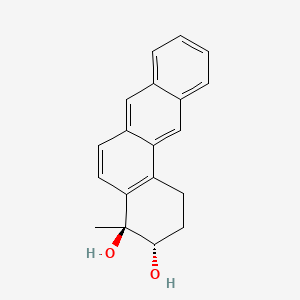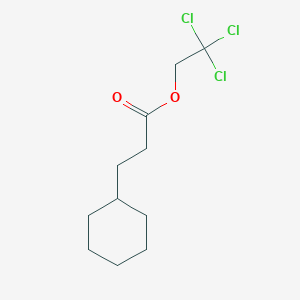
2,2,2-Trichloroethyl 3-cyclohexylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is an organic compound that features a trichloroethyl group attached to a cyclohexylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Zinc in acetic acid or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Hydrolysis: 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: 3-cyclohexylpropanoic acid and ethyl alcohol.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a prodrug, where the trichloroethyl group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate involves the cleavage of the ester bond under specific conditions, releasing 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be removed under reductive conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a cyclohexylpropanoate group.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group and is used as a reagent in organic synthesis.
2,2,2-Trichloroethanol: The parent alcohol from which the trichloroethyl group is derived.
Uniqueness
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is unique due to the presence of both a trichloroethyl group and a cyclohexylpropanoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
97865-17-3 |
|---|---|
Molekularformel |
C11H17Cl3O2 |
Molekulargewicht |
287.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H17Cl3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
InChI-Schlüssel |
HUJYXIVZCVAELR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


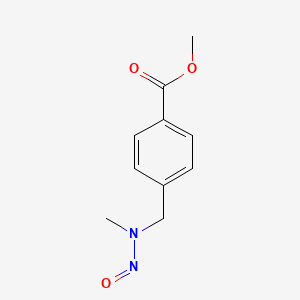
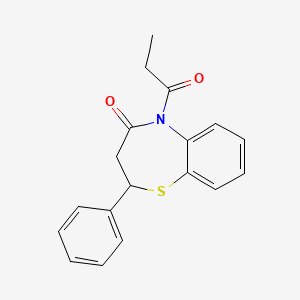
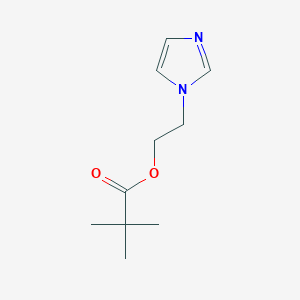

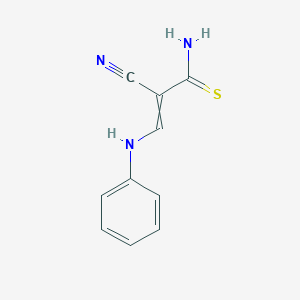
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
